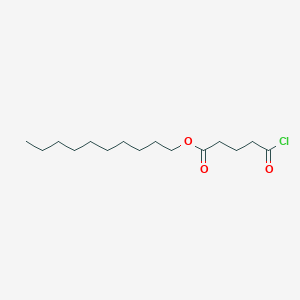
Decyl 5-chloro-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl 5-chloro-5-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by a decyl group attached to a 5-chloro-5-oxopentanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decyl 5-chloro-5-oxopentanoate can be synthesized through esterification reactions. One common method involves the reaction of decanol with 5-chloro-5-oxopentanoic acid in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: Decyl 5-chloro-5-oxopentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield decanol and 5-chloro-5-oxopentanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Decanol and 5-chloro-5-oxopentanoic acid.
Reduction: Decyl 5-hydroxy-5-oxopentanoate.
Substitution: Decyl 5-substituted-5-oxopentanoate derivatives.
Wissenschaftliche Forschungsanwendungen
Decyl 5-chloro-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Wirkmechanismus
The mechanism of action of decyl 5-chloro-5-oxopentanoate primarily involves its ester bond, which can be hydrolyzed by esterases in biological systems. This hydrolysis releases decanol and 5-chloro-5-oxopentanoic acid, which can further participate in metabolic pathways. The chlorine atom in the compound may also engage in substitution reactions, leading to the formation of various derivatives with different biological activities.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-chloro-5-oxopentanoate: Similar structure but with a methyl group instead of a decyl group.
Ethyl 5-chloro-5-oxopentanoate: Similar structure but with an ethyl group instead of a decyl group.
Propyl 5-chloro-5-oxopentanoate: Similar structure but with a propyl group instead of a decyl group.
Uniqueness: Decyl 5-chloro-5-oxopentanoate is unique due to its longer decyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interactions with biological systems, making it suitable for specific applications where longer alkyl chains are advantageous.
Eigenschaften
CAS-Nummer |
821015-73-0 |
|---|---|
Molekularformel |
C15H27ClO3 |
Molekulargewicht |
290.82 g/mol |
IUPAC-Name |
decyl 5-chloro-5-oxopentanoate |
InChI |
InChI=1S/C15H27ClO3/c1-2-3-4-5-6-7-8-9-13-19-15(18)12-10-11-14(16)17/h2-13H2,1H3 |
InChI-Schlüssel |
YNGBWXSSBIUXMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















